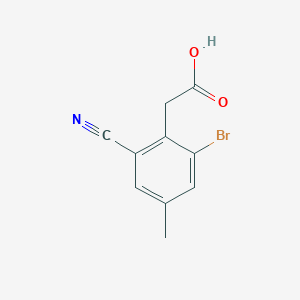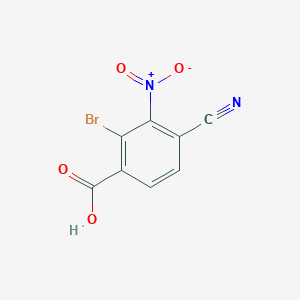
3-(3-Azidopropoxy)-4-methoxybenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar azide-functionalized compounds often involves the use of copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC), also known as the “click” reaction . This reaction is a powerful tool for functionalizing complex organic molecules and occurs under mild conditions, often solvent-free, with high yields and short reaction times .Chemical Reactions Analysis
The copper-catalyzed azide–alkyne cycloaddition reaction (CuAAC) is a common reaction involving azide-functionalized compounds . This reaction, introduced by Meldal et al. in 2001, is a nonconcerted reaction where copper(I) acetylides react with azides and nitrile oxides, resulting in 1,4-disubstituted 2,3-triazoles and 3,4-disubstituted isoxazoles .Aplicaciones Científicas De Investigación
Encapsulation and Controlled Release
3-(3-Azidopropoxy)-4-methoxybenzoic acid, due to its structural characteristics, shows potential in the encapsulation of flavor molecules like 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This application is particularly relevant in the food industry, where controlled release of flavors enhances product appeal and longevity. Research has demonstrated successful intercalation of vanillic acid into layered double hydroxide (LDH) to produce nanohybrids, allowing systematic study of the structure and release kinetics of these flavor compounds (Hong, Oh, & Choy, 2008).
Chemical Synthesis and Reactivity
The compound shows promise in the field of synthetic chemistry, where it may be used to derive more complex compounds. For example, research has demonstrated the directed ortho-metalation of unprotected benzoic acids, which is a versatile methodology for the regioselective synthesis of various substituted benzoic acids. This technique is instrumental in the one-pot preparation of compounds that are otherwise challenging to synthesize, indicating the potential utility of this compound in creating diverse chemical structures (Nguyen, Castanet, & Mortier, 2006).
Antibacterial Properties
Compounds structurally related to this compound, such as hydrazide-hydrazones of methoxybenzoic acid, have shown promising antibacterial activity, particularly against Bacillus spp. The ability of these compounds to act as effective bacteriostatic or bactericidal agents suggests that this compound could potentially be modified or used as a precursor for antibacterial agents (Popiołek & Biernasiuk, 2016).
Analytical and Diagnostic Applications
The vibrational and surface-enhanced Raman spectra studies of compounds similar to this compound suggest potential applications in analytical chemistry and diagnostics. For instance, vanillic acid has been studied for its spectral fingerprints, providing insights into its fundamental vibrational wavenumbers and potential analytical applications in detecting vanillic acid at very low concentrations. This implies that this compound could similarly be used in analytical and diagnostic applications, including the development of sensors or probes for specific substances (Clavijo, Menendez, & Aroca, 2008).
Safety and Hazards
Direcciones Futuras
The use of azide-functionalized compounds in click chemistry is a promising area of research. The advantages of using click chemistry in organic synthesis are remarkable; in many cases, the reactions occur under mild conditions and are free of solvents, with high yields and short reaction times . This makes it an extraordinarily effective and viable alternative for obtaining complex/conjugated molecules .
Propiedades
IUPAC Name |
3-(3-azidopropoxy)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-17-9-4-3-8(11(15)16)7-10(9)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBZYBZCCUJCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)












